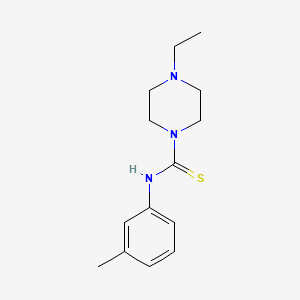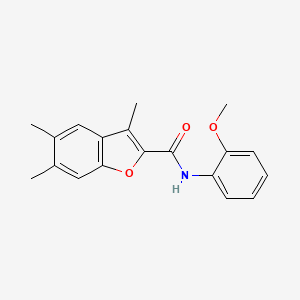
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as AM1241, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. The compound has been found to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune response.
Mecanismo De Acción
The primary mechanism of action of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is through its binding to the CB2 receptor. Activation of this receptor has been shown to modulate a variety of physiological processes, including inflammation, pain, and immune response. In addition, N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to have some activity at the CB1 receptor, although this is thought to be less significant than its activity at the CB2 receptor.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as macrophages and T cells. In addition, N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to have analgesic effects in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide for lab experiments is its high affinity for the CB2 receptor, which allows for selective activation of this receptor without significant activity at the CB1 receptor. This can be particularly useful in studies where the effects of CB2 activation need to be isolated from the effects of CB1 activation. However, one limitation of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over extended periods of time.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of interest is the compound's potential as a treatment for neuropathic pain, which remains a significant unmet medical need. In addition, there is growing interest in the potential role of the CB2 receptor in the regulation of immune function, and N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide may have applications in the treatment of autoimmune and inflammatory diseases. Finally, there is ongoing research into the development of new synthetic cannabinoid receptor agonists with improved pharmacokinetic properties and selectivity for specific receptor subtypes, and N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide may serve as a valuable starting point for such efforts.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-methoxybenzaldehyde, which is reacted with methyl vinyl ketone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with 2,3,5,6-tetramethylphenylboronic acid in the presence of a palladium catalyst to form the benzofuran ring system. Finally, the carboxamide group is introduced through a reaction with an appropriate amine.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease states. The compound has been found to have anti-inflammatory, analgesic, and immunomodulatory effects, making it a promising candidate for the treatment of conditions such as neuropathic pain, multiple sclerosis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-9-14-13(3)18(23-17(14)10-12(11)2)19(21)20-15-7-5-6-8-16(15)22-4/h5-10H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIAQSLTJDCZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

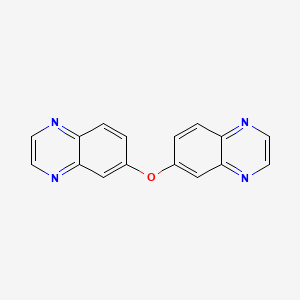

![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)

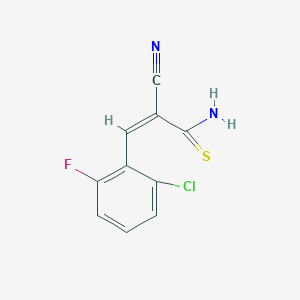
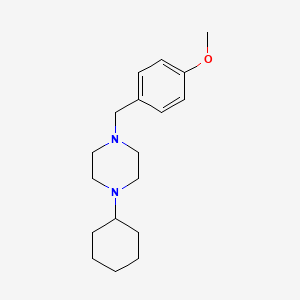
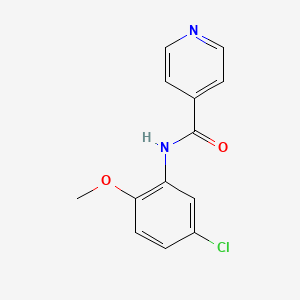
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
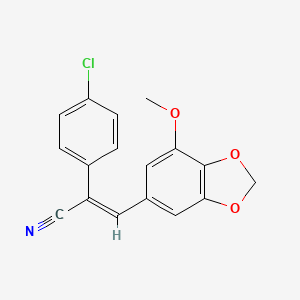
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
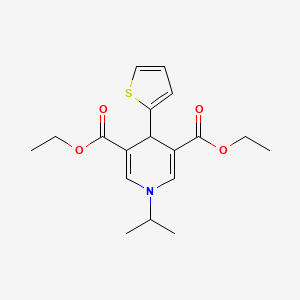
![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)
